cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester: is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid ethyl ester group. This compound is of interest due to its potential use in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Starting Materials: The synthesis of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester typically begins with commercially available starting materials such as piperidine and trifluoromethyl-containing reagents.
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Reaction Steps:
Step 1: The piperidine ring is functionalized to introduce the trifluoromethyl group. This can be achieved through various methods, including nucleophilic substitution or electrophilic trifluoromethylation.
Step 2: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Step 3: The final step involves esterification to convert the carboxylic acid into its ethyl ester form. This is typically done using ethanol and an acid catalyst.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features, which can interact with active sites of enzymes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.
Industry:
Material Science: Used in the synthesis of specialty materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides a scaffold that can fit into the active sites of these targets, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
4-Trifluoromethyl-piperidine-2-carboxylic acid: Lacks the ester group, making it less lipophilic.
4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
4-Trifluoromethyl-piperidine-2-carboxamide: Contains an amide group instead of an ester, altering its reactivity and biological activity.
Uniqueness:
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ester group allows for potential hydrolysis and release of the active carboxylic acid form. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMARWKSIBKPA-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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